Alloclamide can be synthesized through a series of well-defined chemical reactions. The common synthetic route involves the following steps:
The molecular structure of Alloclamide can be described as follows:
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C
, which provides insight into its connectivity and functional groups.Alloclamide participates in several notable chemical reactions:
Alloclamide exhibits several important physical and chemical properties:
Alloclamide has several scientific applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0